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molecular formula C7H6BrNO2 B1363985 5-Bromo-3-pyridylacetic acid CAS No. 39891-12-8

5-Bromo-3-pyridylacetic acid

Cat. No. B1363985
M. Wt: 216.03 g/mol
InChI Key: UETIDNDXXGCJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524699B2

Procedure details

5.0 g (23.1 mmol) of (5-bromopyridin-3-yl)acetic acid in 30 ml of ethanol and 25 drops of conc. sulfuric acid are stirred at boiling point for 16 h. For work-up, the reaction mixture is concentrated under reduced pressure, the residue is taken up in ethyl acetate and washed repeatedly with semiconcentrated sodium bicarbonate solution, the organic phase is dried over sodium sulfate, the drying agent is filtered off, the solvent is removed completely on a rotary evaporator and the product is dried under reduced pressure for 16 h.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[N:6][CH:7]=1.[CH2:12](O)[CH3:13]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)CC(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
For work-up, the reaction mixture is concentrated under reduced pressure
WASH
Type
WASH
Details
washed repeatedly with semiconcentrated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the drying agent is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is removed completely on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the product is dried under reduced pressure for 16 h.
Duration
16 h

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=NC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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